molecular formula C13H19NO8 B111295 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate CAS No. 1177356-46-5

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

Cat. No. B111295
M. Wt: 317.29 g/mol
InChI Key: WRLQARYKLFJIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be used to infer some aspects of the compound . For instance, the oxalate moiety is known to form strong intermolecular hydrogen bonds, as seen in bis(amino alcohol)oxalamide gelators . The presence of amino and alcohol functional groups suggests potential for hydrogen bonding and reactivity similar to the compounds discussed in the papers.

Synthesis Analysis

While the synthesis of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is not explicitly described, the papers provide information on the synthesis of related compounds. For example, the synthesis of monooxo complexes of rhenium(V) with 2-aminophenol derivatives involves reactions in ethanol, which could be a potential solvent for synthesizing similar amino alcohol compounds . Additionally, the synthesis of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives involves starting from substituted acetophenones, which could be a starting point for the synthesis of related amino alcohol compounds .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate would likely exhibit characteristics similar to those of the bis(amino alcohol)oxalamide gelators, which have chiral centers and exhibit strong intermolecular hydrogen bonding due to the oxalamide units . The presence of multiple methoxy groups would contribute to the overall electron-donating effects, potentially affecting the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate can be inferred from the behavior of similar compounds. For instance, aminooxyacetate is known to undergo metabolism to glycolate and glyoxylate, which then participate in various biochemical reactions, such as the stimulation of ethanol oxidation . This suggests that the amino alcohol may also undergo metabolic transformations and participate in similar biochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate can be speculated based on the properties of related compounds. The bis(amino alcohol)oxalamide gelators are capable of forming gels with both apolar and highly polar solvent systems, indicating that the compound may also have amphiphilic properties and the ability to form gels . The presence of the oxalate group would contribute to the compound's acidity and potential for forming salts with various cations.

properties

IUPAC Name

2-amino-2-(2,3,4-trimethoxyphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.C2H2O4/c1-14-9-5-4-7(8(12)6-13)10(15-2)11(9)16-3;3-1(4)2(5)6/h4-5,8,13H,6,12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQARYKLFJIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(CO)N)OC)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

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